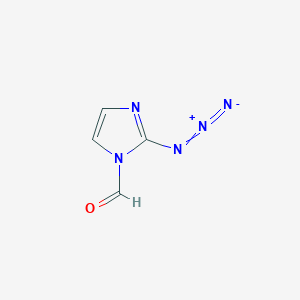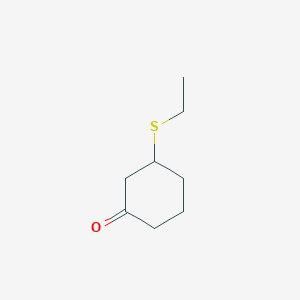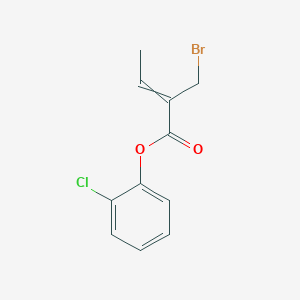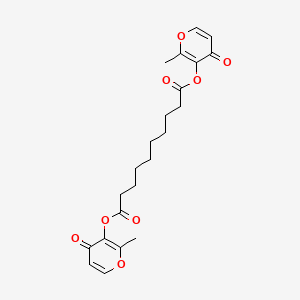
Phosphoric acid--N''-cyanoguanidine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid–N’‘-cyanoguanidine (1/1) is a compound that combines phosphoric acid and N’'-cyanoguanidine in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of phosphoric acid–N’‘-cyanoguanidine (1/1) typically involves the reaction of phosphoric acid with N’'-cyanoguanidine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal conditions for the formation of the desired compound.
Industrial Production Methods: Industrial production of phosphoric acid–N’'-cyanoguanidine (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with careful control of temperature, pH, and reactant concentrations to ensure consistent production of high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphoric acid–N’'-cyanoguanidine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce different forms of cyanoguanidine.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid–N’'-cyanoguanidine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
Wirkmechanismus
Comparison with Other Similar Compounds: Phosphoric acid–N’'-cyanoguanidine (1/1) can be compared with other similar compounds, such as:
Cyanoguanidine: A related compound with similar chemical properties but different applications.
Biguanides: Compounds with two guanidine groups linked through a common nitrogen atom, used in various therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- Cyanoguanidine
- Biguanides
- Metformin
- Chlorhexidine
Eigenschaften
CAS-Nummer |
63175-05-3 |
|---|---|
Molekularformel |
C2H7N4O4P |
Molekulargewicht |
182.08 g/mol |
IUPAC-Name |
2-cyanoguanidine;phosphoric acid |
InChI |
InChI=1S/C2H4N4.H3O4P/c3-1-6-2(4)5;1-5(2,3)4/h(H4,4,5,6);(H3,1,2,3,4) |
InChI-Schlüssel |
ALYJSJXYTZOTQY-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)N=C(N)N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)


![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)

![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)

![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)

